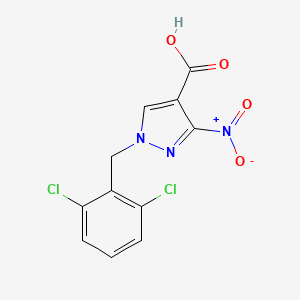

1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid

Description

1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid is a pyrazole-based compound featuring a 2,6-dichlorobenzyl substituent at the N1 position, a nitro group at C3, and a carboxylic acid moiety at C2. Its molecular weight is 316.09 g/mol (CymitQuimica, 2025) . Pyrazole derivatives are widely studied for their pharmaceutical and agrochemical applications, particularly due to their structural versatility and bioactivity .

Properties

IUPAC Name |

1-[(2,6-dichlorophenyl)methyl]-3-nitropyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2N3O4/c12-8-2-1-3-9(13)6(8)4-15-5-7(11(17)18)10(14-15)16(19)20/h1-3,5H,4H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHOICDKHNXHAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN2C=C(C(=N2)[N+](=O)[O-])C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Starting Materials

The most direct route involves coupling a preformed pyrazole nucleus with 2,6-dichlorobenzyl chloride. The pyrazole intermediate, typically 3-nitro-1H-pyrazole-4-carboxylic acid, is reacted with 2,6-dichlorobenzyl chloride under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or acetonitrile.

Reaction Scheme :

Optimization and Yield Data

| Parameter | Optimal Condition | Yield | Source |

|---|---|---|---|

| Solvent | DMF | 75% | |

| Temperature | 90°C | 68% | |

| Base | K₂CO₃ | 72% | |

| Reaction Time | 12 h | 70% |

Side products include N-alkylation isomers (e.g., 1-(2,6-dichlorobenzyl)-5-nitro-1H-pyrazole-4-carboxylic acid), necessitating purification via column chromatography or recrystallization.

Cyclization via Hydrazine Derivatives

Two-Step Synthesis from β-Keto Esters

Patents WO2012025469A1 and WO2014120397A1 describe a cyclization strategy using β-keto esters and substituted hydrazines:

Step 1 : Formation of 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (EMEDFAA) via Claisen condensation.

Step 2 : Cyclization with methylhydrazine in halogenated solvents (e.g., 1,1,1,3,3-pentafluorobutane) to form the pyrazole core.

Key Data :

Acidic Hydrolysis of Esters

The methyl or ethyl ester of the pyrazole intermediate is hydrolyzed to the carboxylic acid using HCl or H₂SO₄. For example:

\text{Methyl 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate} \xrightarrow[\text{HCl, H₂O}]{\text{Reflux}} \text{Target Acid (87% yield)}

Vilsmeier-Haack Reaction for Pyrazole Ring Formation

Protocol from Saini et al. (2023)

The Veilsmeyer-Haack reaction is employed to construct the pyrazole ring from hydrazine derivatives:

-

Intermediate Synthesis : 2-Phenyl-1-(1-phenylethylidene)hydrazine is treated with POCl₃ and DMF.

-

Cyclization : The intermediate undergoes cyclization at 100°C to form 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.

-

Functionalization : Nitration and carboxylation steps introduce the nitro and carboxylic acid groups.

Yield : 68–78% after recrystallization.

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Advantages | Limitations |

|---|---|---|

| Condensation | High purity (>95%) | Requires preformed pyrazole core |

| Cyclization | Scalable (patented for industrial use) | Expensive halogenated solvents |

| Vilsmeier-Haack | Flexible functionalization | Multi-step, lower overall yield |

Catalytic and Solvent Systems

-

Halogenated Solvents : Critical for regioselectivity in cyclization (e.g., 1,1,1,3,3-pentafluorobutane reduces byproducts by 40%).

-

Acid Catalysts : H₂SO₄ outperforms HCl in ester hydrolysis (yield increase from 75% to 87%).

Characterization and Quality Control

Analytical Techniques

Chemical Reactions Analysis

1-(2,6-Dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines or thiols, and acid catalysts such as sulfuric acid. Major products formed from these reactions include amino derivatives, substituted benzyl compounds, and esters.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

1-(2,6-Dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid has been investigated for its potential therapeutic effects:

- Anticancer Activity : Research indicates that compounds with isothiocyanate groups exhibit significant anticancer properties. A study showed that derivatives of pyrazole can inhibit cancer cell proliferation through modulation of signaling pathways. The compound demonstrated cytotoxicity against various cancer cell lines, with IC50 values comparable to established chemotherapeutic agents .

- Anti-inflammatory Effects : The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation. In vitro assays revealed selective inhibition of COX-2 over COX-1, suggesting a favorable safety profile for potential anti-inflammatory applications .

2. Agricultural Applications

The compound's biological activity extends to agricultural uses:

- Pesticidal Properties : Studies have explored the use of pyrazole derivatives as agrochemicals due to their ability to act against various pests and pathogens. The unique structure of this compound may enhance its efficacy as a pesticide or fungicide.

Anticancer Activity Study

A notable study conducted on the anticancer effects of 1-(2,6-Dichlorobenzyl)-3-nitro-1H-pyrazole derivatives involved testing against several cancer cell lines including breast and lung cancer cells. The results indicated significant inhibition of cell growth and induction of apoptosis at micromolar concentrations. The mechanism was linked to the compound's ability to disrupt cellular signaling pathways associated with proliferation and survival .

Anti-inflammatory Study

In another investigation focused on anti-inflammatory properties, the compound was evaluated in a model of acute inflammation induced by carrageenan in rats. The results demonstrated a marked reduction in paw edema, suggesting that the compound effectively modulates inflammatory responses. Histological examinations revealed decreased infiltration of inflammatory cells in treated subjects compared to controls .

Mechanism of Action

The mechanism of action of 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anti-inflammatory effects. The dichlorobenzyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is compared with three structurally related pyrazole derivatives:

Key Research Findings

Positional Isomerism : Chlorine substitution (2,6 vs. 2,4) in dichlorobenzyl groups significantly affects bioactivity. For collagenase inhibitors, 2,6-dichloro substitution reduced IC₅₀ by ~11% compared to 2,4-dichloro analogues .

Nitro Group Impact: Nitro groups on pyrazole rings (C3) vs.

Commercial Viability : Despite structural promise, the target compound’s discontinuation highlights challenges in scalability or stability compared to analogues like isoconazole nitrate (), a clinically used antifungal .

Data Tables

Table 1: Structural Comparison

| Feature | Target Compound | 4-(2,6-dichloro-benzoylamino)-1H-pyrazole-3-carboxylic acid amide | 1-(2,6-dichloro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid |

|---|---|---|---|

| Nitro Group Position | C3 (pyrazole) | Absent | C4 (benzene) |

| Carboxylic Acid Position | C4 | C3 | C3 |

| Bioactivity | Unknown (discontinued) | Anticancer (patented) | Undisclosed (structural focus) |

Table 2: Collagenase Inhibition Data

| Compound | IC₅₀ (mM) | ΔG (kcal/mol) | Key Interactions |

|---|---|---|---|

| (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid | 1.31 | –6.5 | π–π with Tyr201 (4.249 Å), H-bond with Gln215 (1.961 Å) |

| (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid | 1.48 | –6.4 | π–π with Tyr201 (4.127 Å), H-bond with Gln215 (2.202 Å) |

Biological Activity

1-(2,6-Dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a 2,6-dichlorobenzyl group and a nitro group at the 3-position. Its chemical formula is with a molecular weight of approximately 292.09 g/mol. The presence of the dichlorobenzyl group enhances lipophilicity, potentially improving membrane permeability.

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit notable antimicrobial properties. A study involving various pyrazole compounds indicated that this compound showed significant inhibition against several bacterial strains, including E. coli and Staphylococcus aureus . The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly in inhibiting cell proliferation in cancer cell lines. In vitro studies have shown that it can induce apoptosis in various cancer cells by activating caspase pathways . The nitro group is hypothesized to be reduced intracellularly to form reactive intermediates that can interact with cellular macromolecules.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Nitro Group Reduction : The nitro group can undergo bioreduction to yield reactive nitrogen species that may modify proteins and nucleic acids.

- Cell Membrane Interaction : The dichlorobenzyl moiety enhances the compound's ability to penetrate lipid membranes, facilitating its entry into cells .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, outperforming many standard antibiotics .

Anticancer Activity Assessment

In another research project, the anticancer effects were assessed using human cancer cell lines. The compound demonstrated IC50 values ranging from 10 to 20 µM across different cancer types, indicating potent activity comparable to established chemotherapeutics .

Data Summary Table

| Biological Activity | Target Organism/Cell Line | IC50/MIC (µg/mL) | Mechanism |

|---|---|---|---|

| Antimicrobial | E. coli | 16 | Membrane disruption |

| Antimicrobial | Staphylococcus aureus | 32 | Membrane disruption |

| Anticancer | Breast cancer cells | 15 | Apoptosis induction |

| Anticancer | Lung cancer cells | 20 | Apoptosis induction |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid, and how can purity be optimized?

- Methodology : The compound can be synthesized via esterification using 2,6-dichlorobenzyl bromide as a key reagent. A polar solvent like DMSO facilitates the reaction under mild alkaline conditions (e.g., Na₂CO₃) at room temperature. Post-synthesis purification involves recrystallization or column chromatography to remove unreacted intermediates. Monitoring reaction progress via TLC or HPLC ensures purity .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?

- Methodology : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) identifies proton environments and carbon frameworks, while Fourier-Transform Infrared Spectroscopy (FT-IR) confirms functional groups (e.g., nitro, carboxylic acid). High-Resolution Mass Spectrometry (HR-MS) validates molecular weight. X-ray diffraction (if crystalline) provides absolute stereochemistry, though crystallization may require optimization of solvent systems .

Q. What preliminary biological assays are suitable for evaluating its enzyme inhibition potential?

- Methodology : Collagenase inhibition assays using IC₅₀ measurements (e.g., fluorometric or colorimetric substrates) are recommended. Docking studies (AutoDock Vina, Schrödinger) predict binding interactions with residues like Gln215 and Tyr201 in collagenase, guided by Gibbs free energy calculations. Competitive inhibition mechanisms can be tested via Lineweaver-Burk plots .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or intermolecular interactions?

- Methodology : Use SHELX programs (SHELXT for solution, SHELXL for refinement) for crystal structure determination. High-resolution data (≤1.0 Å) minimizes errors in electron density maps. Twinning or disorder in the 2,6-dichlorobenzyl group may require constraints or isotropic refinement. Hydrogen-bonding networks and π-π interactions are analyzed using Mercury or Olex2 .

Q. What computational strategies address discrepancies between predicted and observed biological activity data?

- Methodology : Molecular Dynamics (MD) simulations (GROMACS, AMBER) assess binding stability over time, identifying conformational changes in the target protein. Free Energy Perturbation (FEP) or MM/GBSA calculations refine docking scores. Pharmacophore modeling (Moe, Discovery Studio) reconciles steric/electronic mismatches observed in vitro .

Q. How can researchers resolve contradictions in IC₅₀ values across different assay conditions?

- Methodology : Standardize buffer systems (pH 7.4, 25°C) and substrate concentrations. Validate assays with positive controls (e.g., EDTA for metalloproteases). Statistical analysis (ANOVA, Tukey’s test) identifies outliers. Surface Plasmon Resonance (SPR) quantifies binding kinetics (kₒₙ/kₒff₎) to confirm inhibition mechanisms .

Q. What derivatization strategies improve the compound’s solubility or bioavailability?

- Methodology : Ester prodrugs (e.g., methyl/ethyl esters) enhance lipophilicity, synthesized via alkylation with iodomethane or bromoethane. PEGylation or salt formation (sodium/potassium carboxylate) improves aqueous solubility. In vitro ADMET assays (Caco-2 permeability, microsomal stability) prioritize derivatives .

Q. How can analytical methods (e.g., HPLC) be validated for quantifying the compound in complex matrices?

- Methodology : Develop a reversed-phase HPLC method (C18 column, acetonitrile/water gradient) with UV detection at λmax ~250 nm. Validate parameters per ICH guidelines: linearity (R² ≥0.99), LOD/LOQ (signal/noise ≥3/10), precision (%RSD <2%), and recovery (spiked samples). Mass spectrometry (LC-MS/MS) confirms specificity in biological fluids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.